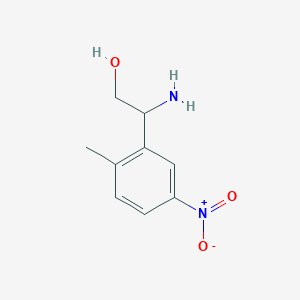
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL typically involves the reduction of aromatic nitro compounds. One method involves using tetrahydroxydiboron as the reductant and 4,4’-bipyridine as the organocatalyst. This reaction can be completed within 5 minutes at room temperature, providing excellent selectivity while avoiding the reduction of sensitive functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and metal-free reduction methods are likely to be employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like tetrahydroxydiboron and 4,4’-bipyridine.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tetrahydroxydiboron and 4,4’-bipyridine at room temperature.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Reduction: Formation of the corresponding aniline derivative.
Oxidation: Formation of the corresponding ketone or aldehyde.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.
(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-OL: Similar structure but different stereochemistry.
(2R)-2-Amino-2-(3-methyl-5-nitrophenyl)ethan-1-OL: Similar structure but different position of the methyl group.
Uniqueness
(2R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-OL is unique due to its specific stereochemistry and the position of the functional groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-2-(2-methyl-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3 |
InChI Key |
ADISPFSUHLIZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B12304092.png)
![3-[4,5-Dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12304102.png)
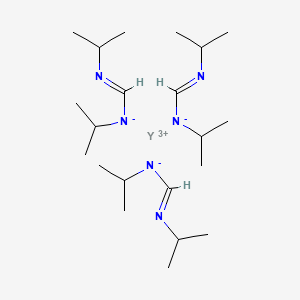
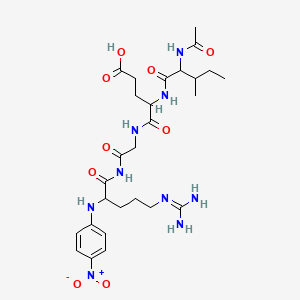
![rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-4-one, cis](/img/structure/B12304135.png)
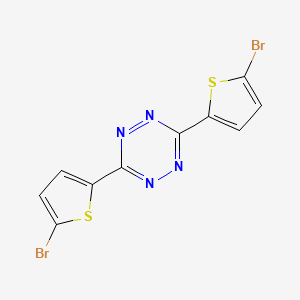
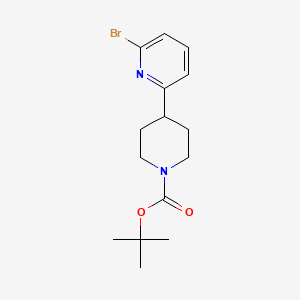
![prop-2-enyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12304148.png)
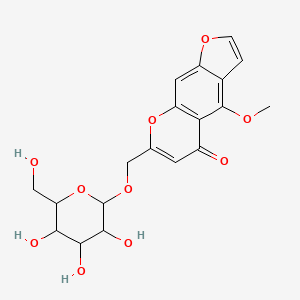
![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)


![rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B12304196.png)
